molecular formula C11H7F3N2O B13527055 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile

3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B13527055
M. Wt: 240.18 g/mol
InChI Key: IZVORICCGBNADE-UHFFFAOYSA-N
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Description

3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile: is a chemical compound that features a cyclobutane ring substituted with a pyridinyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclobutanone in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl group and the cyclobutane ring in 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

3-oxo-1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)7-1-2-9(16-5-7)10(6-15)3-8(17)4-10/h1-2,5H,3-4H2

InChI Key

IZVORICCGBNADE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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